molecular formula C11H16FNO3S B8440626 N-Ethyl-2-(3-fluoro-5-methylsulfonyl-phenoxy)ethanamine

N-Ethyl-2-(3-fluoro-5-methylsulfonyl-phenoxy)ethanamine

Cat. No. B8440626
M. Wt: 261.32 g/mol
InChI Key: BQEQVMXYMOVUTM-UHFFFAOYSA-N
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Patent
US09006227B2

Procedure details

Preparation according to Example 1 but performed in one portion: 1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene (0.321 g, 1.08 mmol) and ethanamine (4.3 ml, 8.6 mmol 2 M in methanol) in ethanol (6 ml). Yield: 255 mg (90%). The amine was converted to the hydrochloric acid salt and re-crystallized from ethanol/diethyl ether: M.p. 200.8-201.1° C. MS m/z (relative intensity, 70 eV) 261 (M+, 3), 94 (6), 59 (12), 58 (bp), 56 (8).
Name
1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[C:7]([F:15])[CH:6]=1.[CH2:16]([NH2:18])[CH3:17].Cl>C(O)C>[CH2:16]([NH:18][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[C:7]([F:15])[CH:6]=1)[CH3:17]

Inputs

Step One
Name
1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene
Quantity
0.321 g
Type
reactant
Smiles
BrCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
re-crystallized from ethanol/diethyl ether

Outcomes

Product
Name
Type
Smiles
C(C)NCCOC1=CC(=CC(=C1)S(=O)(=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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